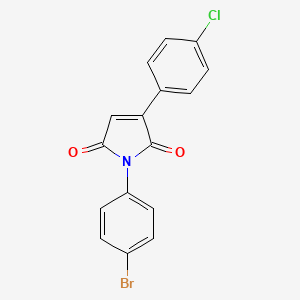
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzimidazole derivative with two nitro substituents on the phenyl rings, which gives it unique properties that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole is not fully understood, but it is thought to inhibit the growth of cancer cells by interfering with their DNA replication and cell division processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to induce changes in the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole. One direction is to investigate its potential as a treatment for other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to explore its mechanism of action in more detail to better understand how it inhibits cancer cell growth. Additionally, research could be done to improve the solubility of this compound to make it more practical for use in vivo.
Métodos De Síntesis
The synthesis of 5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole is a multistep process that involves the reaction of 5-methyl-1H-benzimidazole-2-carbaldehyde with 3-nitrobenzyl bromide and 3-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
5-methyl-1-(3-nitrobenzyl)-2-(3-nitrophenyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and is being investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-14-8-9-20-19(10-14)22-21(16-5-3-7-18(12-16)25(28)29)23(20)13-15-4-2-6-17(11-15)24(26)27/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGFIRIHCXDTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)
![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035286.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)


![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
